Home > Products > Screening Compounds P14659 > Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate
Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate - 937601-54-2

Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate

Catalog Number: EVT-3180918
CAS Number: 937601-54-2
Molecular Formula: C18H24N2O3
Molecular Weight: 316.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring and a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Source

This compound is typically synthesized in laboratory settings and can be found in various chemical databases and research publications focusing on synthetic organic chemistry and pharmacology. Its unique structural features make it a subject of study in both academic and industrial research contexts.

Classification

Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate is classified as an organic compound, specifically a carboxylate ester. It belongs to a broader category of compounds that exhibit pharmacological properties, particularly those related to central nervous system activity.

Synthesis Analysis

Methods

The synthesis of Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate typically involves several key steps:

  1. Starting Materials: The synthesis begins with benzylpiperidine and methyl acrylate as the primary reactants.
  2. Reaction Conditions: The reaction is usually conducted under reflux conditions to facilitate the formation of the desired product.
  3. Cyclization: The intermediate formed from the initial reaction undergoes cyclization, often facilitated by a base such as sodium methoxide, leading to the formation of the piperidine and pyrrolidine rings.

Technical Details

The process may include purification steps such as recrystallization or chromatography to isolate the final product in high purity. Optimization of reaction conditions (temperature, solvent choice, and reaction time) is critical for maximizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate can be represented as follows:

  • Molecular Formula: C17_{17}H22_{22}N2_{2}O3_{3}
  • Molecular Weight: Approximately 302.37 g/mol

The structure features a piperidine ring substituted with a benzyl group and a pyrrolidine ring with an oxo group at one position, contributing to its unique chemical properties.

Data

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide insights into its molecular configuration and confirm the presence of functional groups.

Chemical Reactions Analysis

Reactions

Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions:

  1. Oxidation: The ketone group can be oxidized to form N-oxides.
  2. Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
  3. Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Technical Details

Common reagents used in these reactions include:

  • For oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
  • For reduction: Sodium borohydride or lithium aluminum hydride.
  • For substitution: Alkyl halides or amines under basic conditions.
Mechanism of Action

The mechanism of action for Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate is not fully elucidated but is believed to involve interaction with neurotransmitter receptors in the central nervous system, potentially affecting dopamine signaling pathways. Research indicates that compounds with similar structures may exhibit affinity for dopamine receptors, which could relate to their pharmacological effects.

Physical and Chemical Properties Analysis

Physical Properties

Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate is typically characterized by:

  • Appearance: White crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal laboratory conditions but may decompose under extreme heat or in the presence of strong oxidizers.
  • Reactivity: Exhibits reactivity typical of esters and ketones, including susceptibility to hydrolysis.
Applications

Scientific Uses

Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

  • Medicinal Chemistry: Investigated for potential therapeutic uses, particularly in developing drugs targeting neurological disorders.
  • Synthetic Chemistry: Used as an intermediate in synthesizing more complex organic molecules, facilitating research into new chemical entities with biological activity.
Introduction to Molecular Scaffold and Pharmacological Significance

Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate (CAS 937601-54-2) represents a strategically engineered hybrid molecule integrating two pharmacologically privileged motifs: the N-benzylpiperidine framework and the 5-oxopyrrolidine (γ-lactam) system. This compound, with the molecular formula C₁₈H₂₄N₂O₃ and molecular weight 316.40 g/mol, exemplifies scaffold hybridization techniques in CNS drug discovery [1]. Its structural complexity arises from the conformational flexibility of the piperidine ring, stereoelectronic properties of the benzyl moiety, and hydrogen-bonding capacity of the pyrrolidinone carbonyls. The canonical SMILES representation (COC(=O)C1CC(=O)N(C2CCN(Cc3ccccc3)CC2)C1) encodes these features, enabling precise computational modeling of target interactions [1] [6].

Structural Hybridization of Piperidine and Pyrrolidinone Motifs in CNS-Targeted Therapeutics

The molecular architecture of this hybrid compound enables dual-target engagement critical for neuropharmacology:

  • Piperidine Component: The N-benzylpiperidine subunit penetrates the blood-brain barrier (BBB) via passive diffusion, facilitated by the lipophilic benzyl group (logP ≈ 2.1) and tertiary amine (pKa ~ 9.5). This moiety exhibits high complementarity with acetylcholinesterase’s (AChE) catalytic anionic site (CAS), as demonstrated in donepezil co-crystallization studies (PDB: 4EY7) [8].
  • Pyrrolidinone Component: The 5-oxopyrrolidine-3-carboxylate introduces hydrogen-bonding functionality (C=O, ester carbonyl) that targets peripheral anionic sites (PAS) of AChE and amyloid-beta (Aβ) aggregation interfaces. Conformational analysis reveals restricted rotation around the amide bond (ΔG‡ ~ 18 kcal/mol), stabilizing bioactive configurations [2] [6].
  • Interactive Structural Analysis:
    ParameterPiperidine SubunitPyrrolidinone SubunitHybrid Compound
    LogP (Calculated)2.8 ± 0.3-0.5 ± 0.21.9 ± 0.4
    H-Bond Acceptors1 (N)3 (2 × C=O, ester O)4
    H-Bond Donors01 (NH)1
    TPSA (Ų)3.266.469.6
    Toggle molecular overlay display showing spatial alignment with donepezil’s indanone ring

Stereochemistry significantly influences target affinity, as evidenced by the (R)-enantiomer (CAS 428518-36-9) exhibiting 3-fold greater AChE inhibition than the racemate (IC₅₀ 0.28 μM vs. 0.85 μM) [3]. Molecular dynamics simulations indicate the (R)-configuration optimally orients the ester carbonyl for PAS contact, reducing binding entropy penalty by 2.3 kcal/mol [8].

Historical Development of Benzylpiperidine-Containing Bioactive Compounds

The therapeutic evolution of N-benzylpiperidine derivatives reflects iterative scaffold optimization:

  • First Generation (1980s-1990s): Simple benzylpiperidines like beperiden (muscarinic antagonist) established CNS bioavailability but lacked target specificity.
  • Second Generation (1990s-2000s): Hybridization with carbonyl-containing motifs (e.g., donepezil’s indanone) enhanced AChE affinity (Ki < 10 nM) and introduced Aβ anti-aggregation effects [8].
  • Third Generation (2010s-Present): Incorporation of γ-lactams (e.g., 5-oxopyrrolidine) improved multitarget capability. Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate emerged from structure-activity relationship (SAR) studies showing that 5-oxopyrrolidine-3-carboxylates:
  • Reduced Aβ42 fibrillization by 40-65% at 10 μM
  • Maintained AChE inhibition (IC₅₀ 0.8-5 μM)
  • Enhanced BBB permeability (Pe = 18.2 × 10⁻⁶ cm/s) versus carboxylic acid analogs (Pe = 2.1 × 10⁻⁶ cm/s) [2] [8]
  • Milestones in Piperidine-Pyrrolidinone Hybrid Development:
    YearCompound ClassKey AdvancementPharmacological Target
    2003Benzylpiperidine-indanoneDonepezil FDA approval for Alzheimer’sAChE, Aβ aggregation
    20155-Oxopyrrolidine hydrazidesDemonstrated dual AChE/BuChE inhibition (IC₅₀ 1.2 μM)Cholinesterases
    2022Fluorinated pyrrolidinonesIntroduced amyloid disaggregation activityAβ oligomers
    2025Piperidine-pyrrolidinone estersOptimized BBB penetration & multitarget engagementAChE, BACE-1, Aβ, NMDA receptors
    Toggle timeline view showing clinical development phases

Synthetic methodologies evolved concurrently: Early routes required harsh acid conditions (HCl, Δ), while modern protocols employ microwave-assisted synthesis (120°C, 20 min) or Ru-catalyzed hydrogenation (diastereoselectivity >98%) [7]. The target compound is commercially available (≥95% purity, $519.90/1g) supporting pharmacological exploration [6] [9].

Rationale for 5-Oxopyrrolidine Ester Derivatives in Neuropharmacology

The methyl ester in this scaffold addresses critical drug design challenges:

  • Metabolic Stability: Esterification prevents rapid decarboxylation observed in carboxylic acid analogs (t₁/₂ < 30 min in plasma), extending in vivo half-life to >2 h [2].
  • Brain Exposure: LogD optimization (1.9 vs. -0.3 for acid) enhances passive diffusion across BBB, with in situ perfusion confirming K_in = 0.28 mL/(g*min) [8].
  • Prodrug Potential: Esterase-mediated hydrolysis yields active acid metabolites that exhibit amplified Aβ disaggregation effects (EC₅₀ 3.8 μM vs. 12.4 μM for ester) [2] [8].
  • Structure-Activity Relationship (SAR) of Ester Modifications:
    R GroupAChE IC₅₀ (μM)BACE-1 Inhibition (%)BBB Permeability (PAMPA)Aβ Aggregation Inhibition
    Methyl (title)0.82 ± 0.1142.3 ± 3.1High (18.2 × 10⁻⁶ cm/s)58.7 ± 2.4%
    Ethyl0.91 ± 0.0938.9 ± 2.8High (17.8 × 10⁻⁶ cm/s)54.1 ± 3.2%
    Isopropyl1.24 ± 0.1531.5 ± 3.4Moderate (12.6 × 10⁻⁶ cm/s)49.3 ± 2.9%
    t-Butyl>10<10Low (2.3 × 10⁻⁶ cm/s)18.6 ± 1.7%
    H (acid)1.05 ± 0.1367.8 ± 4.2Very Low (2.1 × 10⁻⁶ cm/s)73.4 ± 2.8%
    Toggle substituent effects on pharmacological parameters

Emerging evidence indicates broader therapeutic potential: The 5-oxopyrrolidine core modulates NMDA receptor hyperactivity (IC₅₀ 14.3 μM at GluN2B) and exhibits antioxidant effects (IC₅₀ 30.4 μM in DPPH assay) relevant to neurodegeneration [4] [8]. These multitarget actions position methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate as a versatile scaffold for Alzheimer’s, vascular dementia, and Parkinson’s-related cognitive impairment.

Properties

CAS Number

937601-54-2

Product Name

Methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate

IUPAC Name

methyl 1-(1-benzylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C18H24N2O3/c1-23-18(22)15-11-17(21)20(13-15)16-7-9-19(10-8-16)12-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3

InChI Key

VQCDWKWEVDUUHN-UHFFFAOYSA-N

SMILES

COC(=O)C1CC(=O)N(C1)C2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2CCN(CC2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.